5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate
Overview
Description
5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate typically involves the reaction of 5-chloro-8-quinolinol with 4-chloro-3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and thiol-substituted derivatives.
Oxidation Reactions: Quinoline N-oxide derivatives.
Reduction Reactions: Dihydroquinoline derivatives.
Scientific Research Applications
5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and nanocomposites.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with key signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: A closely related compound with similar structural features but different functional groups.
4-Chloro-3-methoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Quinoline N-oxide derivatives: Compounds with oxidized quinoline rings.
Uniqueness
5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate is unique due to its dual functional groups (quinoline and sulfonate) which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-3-methoxybenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO4S/c1-22-15-9-10(4-5-13(15)18)24(20,21)23-14-7-6-12(17)11-3-2-8-19-16(11)14/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAHAMVLVZRONN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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